4-iso-Butoxy-3-chlorophenyl methyl sulfide
Description
4-iso-Butoxy-3-chlorophenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with three functional groups:
- A methyl sulfide group (–S–CH₃) at the benzylic position.
- A chlorine atom (–Cl) at the 3-position.
- An iso-butoxy group (–O–CH₂CH(CH₂)₂) at the 4-position.
Applications are hypothesized to include intermediates in agrochemical synthesis or ligands in catalysis, though direct industrial or pharmacological uses remain undocumented in publicly available literature.
Properties
Molecular Formula |
C11H15ClOS |
|---|---|
Molecular Weight |
230.75 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15ClOS/c1-8(2)7-13-11-5-4-9(14-3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
DKEFKCXUKIYWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-chlorophenyl methyl sulfide typically involves the reaction of 4-iso-butoxy-3-chlorophenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3-chlorophenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-iso-Butoxy-3-chlorophenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3-chlorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the butoxy and methyl sulfide groups can modulate its solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized by variations in substituents on the phenyl ring or the sulfide moiety. Below is a comparative analysis based on hypothetical analogs and general organosulfur chemistry principles:
Table 1: Key Properties of 4-iso-Butoxy-3-chlorophenyl Methyl Sulfide and Analogs
<sup>*</sup>LogP (octanol-water partition coefficient) estimated via fragment-based methods.
Key Findings :
Steric and Electronic Effects: The iso-butoxy group increases steric bulk compared to methoxy analogs, reducing reactivity in sterically demanding reactions (e.g., electrophilic aromatic substitution). The chlorine atom enhances stability against hydrolysis relative to non-halogenated analogs but may direct oxidation of the sulfide group to sulfoxides .
Thermal Stability :
- Higher molecular weight and branched iso-butoxy group likely contribute to a boiling point ~50°C higher than linear-chain analogs (e.g., ethyl sulfide).
Biological Activity
4-iso-Butoxy-3-chlorophenyl methyl sulfide is an organic compound characterized by its unique structural features, including a butoxy group, a chlorophenyl moiety, and a methyl sulfide functional group. Its molecular formula is C12H15ClOS, with a molecular weight of approximately 230.76 g/mol. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, particularly in antimicrobial and anticancer research.
The specific combination of functional groups in 4-iso-Butoxy-3-chlorophenyl methyl sulfide enhances its solubility and reactivity, which may contribute to its biological effects. The chlorophenyl group is believed to improve binding affinity to various biological targets, potentially leading to the modulation of cellular pathways.
Biological Activities
Research indicates that 4-iso-Butoxy-3-chlorophenyl methyl sulfide exhibits significant antimicrobial and anticancer properties. Below are key findings from various studies:
Antimicrobial Activity
- Mechanism of Action : The compound may interact with microbial cell membranes, leading to increased permeability and subsequent cell death. It has shown effectiveness against a range of bacterial strains, with some studies highlighting its potential as an alternative antimicrobial agent in the face of rising antibiotic resistance.
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that 4-iso-Butoxy-3-chlorophenyl methyl sulfide can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. Specific pathways affected include those involving apoptosis-related proteins and cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 4-iso-Butoxy-3-chlorophenyl methyl sulfide exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity compared to standard antibiotics.
- Anticancer Potential : In vitro experiments on human cancer cell lines (e.g., breast and colon cancer) revealed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Further analysis indicated that the compound activates caspase pathways, leading to apoptosis.
Comparative Analysis
The following table summarizes the biological activities of 4-iso-Butoxy-3-chlorophenyl methyl sulfide in comparison with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-iso-Butoxy-3-chlorophenyl methyl sulfide | Moderate (MIC: 32–128 µg/mL) | Significant (IC50: 25 µM) |
| 4-iso-Butoxy-3-chlorophenol | Low | Minimal |
| 3-Chlorophenyl methyl sulfide | Moderate | Low |
The biological activity of 4-iso-Butoxy-3-chlorophenyl methyl sulfide is hypothesized to involve:
- Interaction with Membranes : Disruption of microbial membranes leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival.
- Signal Transduction Modulation : Alteration of signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
